6-(Tert-butyl)-2-[(3-methoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
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Overview
Description
6-(Tert-butyl)-2-[(3-methoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes tert-butyl, methoxyphenyl, and tetrahydroquinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-2-[(3-methoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the tert-butyl and methoxyphenyl groups, and the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-2-[(3-methoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group to form primary amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydroquinoline core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary amines.
Scientific Research Applications
6-(Tert-butyl)-2-[(3-methoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-2-[(3-methoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
4,4′-Thiobis(6-tert-butyl-3-methylphenol): This compound shares the tert-butyl and phenyl groups but differs in its overall structure and functional groups.
N-(3,5-di-tert-butyl-4-methoxyphenyl) substituted carbazole: This compound has a similar methoxyphenyl group but a different core structure.
Uniqueness
6-(Tert-butyl)-2-[(3-methoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is unique due to its combination of functional groups and the tetrahydroquinoline core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
6-tert-butyl-4-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2S/c1-29(2,3)21-11-14-26-24(16-21)27(20-9-12-22(32-4)13-10-20)25(17-30)28(31-26)34-18-19-7-6-8-23(15-19)33-5/h6-10,12-13,15,21H,11,14,16,18H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVTYUQRPVZDGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC(=CC=C3)OC)C#N)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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